

metabolism and toxicology of 2-Amino-4,6-dinitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dinitrophenol

Cat. No.: B181620

[Get Quote](#)

An In-Depth Technical Guide on the Metabolism and Toxicology of **2-Amino-4,6-dinitrophenol**

Authored by: Gemini, Senior Application Scientist Abstract

2-Amino-4,6-dinitrophenol, commonly known as picramic acid, is a nitroaromatic compound with significant industrial applications, primarily as an intermediate in the synthesis of azo dyes and as a component in explosives and chemical indicators.^{[1][2]} Its chemical structure, characterized by a phenol ring substituted with an amino group and two nitro groups, underpins its reactivity and biological activity. This guide provides a comprehensive technical overview of the current scientific understanding of the metabolism and toxicology of picramic acid. We will delve into its metabolic fate, exploring the key biotransformation pathways, and critically evaluate its toxicological profile, including acute toxicity, genotoxicity, and developmental effects. The narrative synthesizes data from in vivo and in vitro studies to explain the causal relationships behind its biological effects, grounded in authoritative references. Furthermore, this document details robust experimental protocols for the investigation of its metabolic and toxicological properties, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

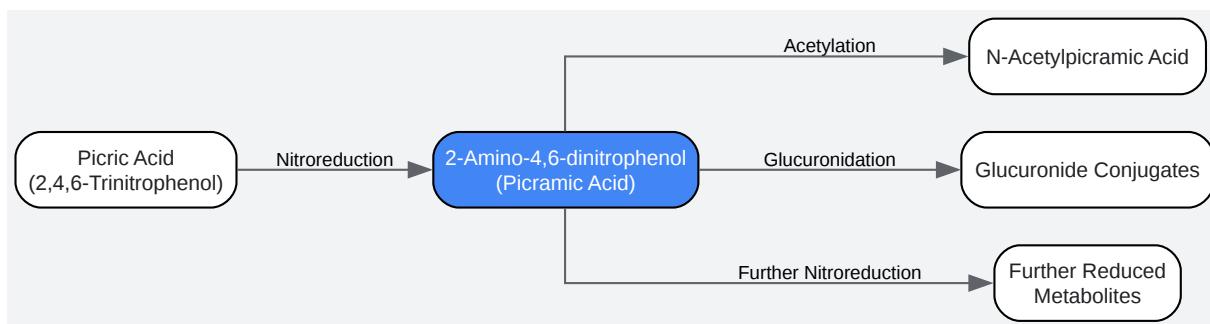
Metabolic Profile of 2-Amino-4,6-dinitrophenol (Picramic Acid)

The metabolic fate of **2-Amino-4,6-dinitrophenol** is intrinsically linked to that of its parent compound, picric acid (2,4,6-trinitrophenol), as it is a primary metabolite of the latter.[3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its systemic exposure and potential for toxicity.

Absorption, Distribution, and Excretion

Occupational exposure to **2-Amino-4,6-dinitrophenol** can occur through inhalation, dermal contact, and ingestion.[3] While specific absorption data for picramic acid is limited, studies on the structurally related 2,4-dinitrophenol (DNP) show rapid absorption through oral and inhalation routes.[5]

Once absorbed, the distribution of picramic acid and its metabolites is a key determinant of target organ toxicity. Studies on rainbow trout have shown that the bioconcentration factor (BCF) in muscle tissue is low (<1), suggesting limited accumulation in this compartment.[3][6] However, the skin exhibited a higher BCF, which may be related to the route of exposure in aqueous environments and the potential for protein binding.[3][6] The elimination half-life for picramic acid in rainbow trout was determined to be between 9.0 and 9.5 days.[3][6]


Key Metabolic Pathways

The metabolism of nitroaromatic compounds is complex, involving several enzymatic systems. The primary pathways for **2-Amino-4,6-dinitrophenol** are centered around the reduction of its nitro groups.

- Formation from Picric Acid: Picramic acid is a significant metabolite of picric acid. The metabolism of picric acid involves the reduction of one of its three nitro groups to an amino group, yielding picramic acid.[3][4] In studies with Fischer 344 rats, picramic acid constituted 18.5% of the metabolites of picric acid found in urine.[3][4]
- Nitroreduction: The core metabolic transformation for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amino (-NH₂) group.[7][8][9] This process can be catalyzed by various enzymes, including nitroreductases found in the liver and gut microflora.[7][8] For **2-Amino-4,6-dinitrophenol**, the remaining nitro group can undergo further reduction.

- Conjugation: Following reduction, the resulting amino and hydroxyl groups can undergo Phase II conjugation reactions. In rainbow trout, picramic acid was found to be metabolized into glucuronide conjugates, which facilitates their excretion.[6][10] Acetylation is another potential conjugation pathway, as evidenced by the formation of N-acetylpicramic acid from picric acid metabolism in rats.[3][4]

The metabolic pathway from the parent compound picric acid is visualized below.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Picric Acid to **2-Amino-4,6-dinitrophenol** and its subsequent metabolites.

Toxicological Profile

The toxicity of **2-Amino-4,6-dinitrophenol** is significant, with hazards associated with acute exposure, as well as concerns regarding its genotoxic potential. Its toxicological properties are often compared to those of 2,4-dinitrophenol (DNP), a known mitochondrial uncoupler.[11][12]

Acute Toxicity

2-Amino-4,6-dinitrophenol exhibits moderate to high acute toxicity. It is classified as hazardous and is harmful if swallowed, inhaled, or in contact with skin.[11]

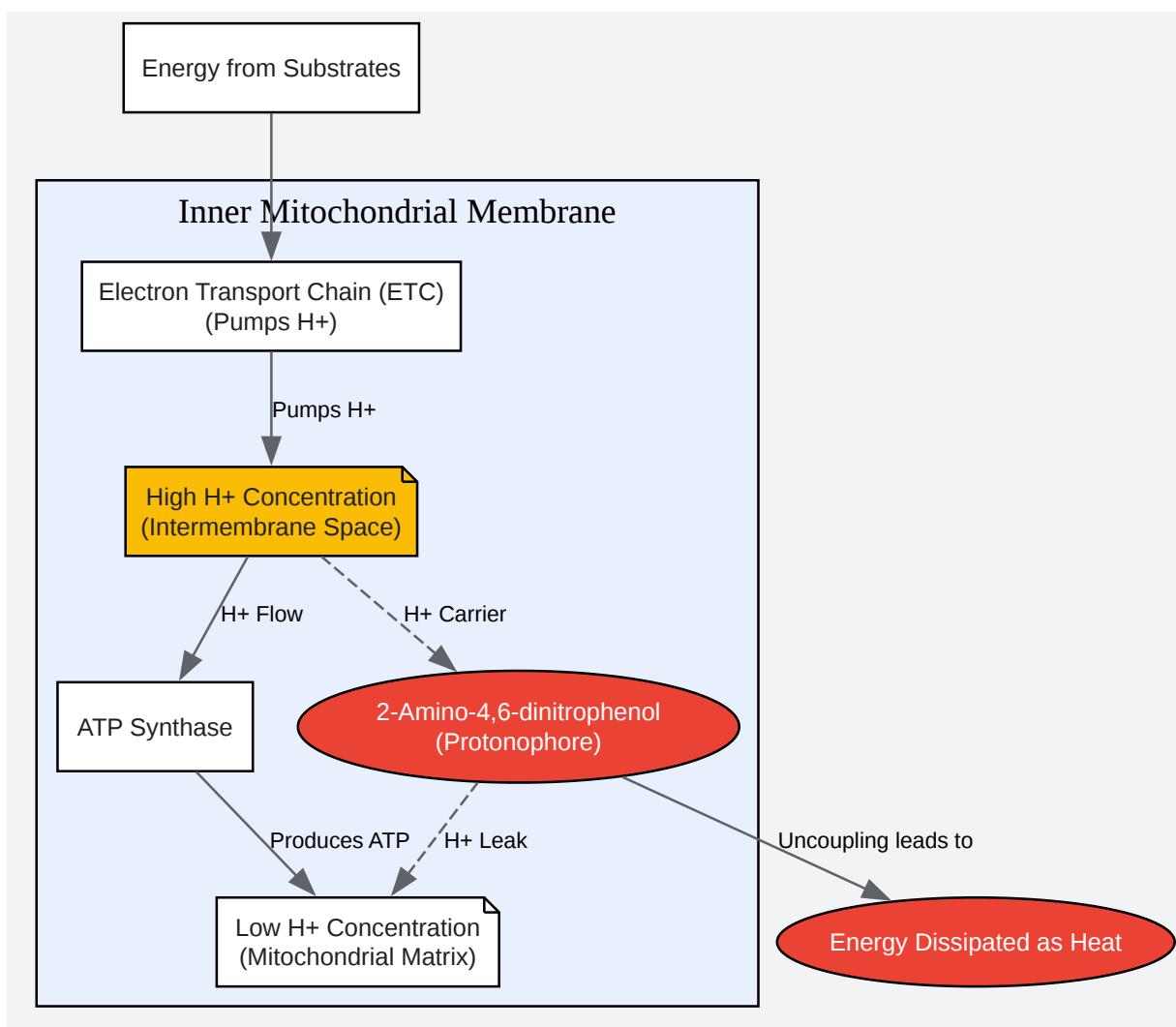
Species	Route	LD50	Reference(s)
Rat	Oral	110 mg/kg bw	[11]
Mouse	Oral	378 mg/kg bw	[1]

Table 1: Acute Oral Toxicity of **2-Amino-4,6-dinitrophenol**.

Signs of acute toxicity in rats following oral administration include lethargy, piloerection, orange staining of extremities, and gasping.[\[11\]](#) The acute toxicity in humans is reported to be similar to that of 2,4-dinitrophenol, which can cause severe occupational poisoning.[\[11\]](#)

Genotoxicity and Carcinogenicity

The genotoxic potential of **2-Amino-4,6-dinitrophenol** is a key area of concern.


- Mutagenicity: It has shown positive results for mutagenicity in *S. typhimurium*, indicating its potential to induce gene mutations.[\[1\]](#) However, some results have been equivocal.[\[1\]](#)
- In Vivo Studies: In vivo genotoxicity studies have yielded mixed results. A micronucleus test in bone marrow was negative, but the study design had limitations.[\[13\]](#)
- Carcinogenicity: There is currently inadequate information to assess the carcinogenic potential of picramic acid in humans or animals.[\[1\]](#) A skin-painting study in mice using a hair dye containing 0.01% picramic acid did not show an increased incidence of tumors.[\[1\]](#)

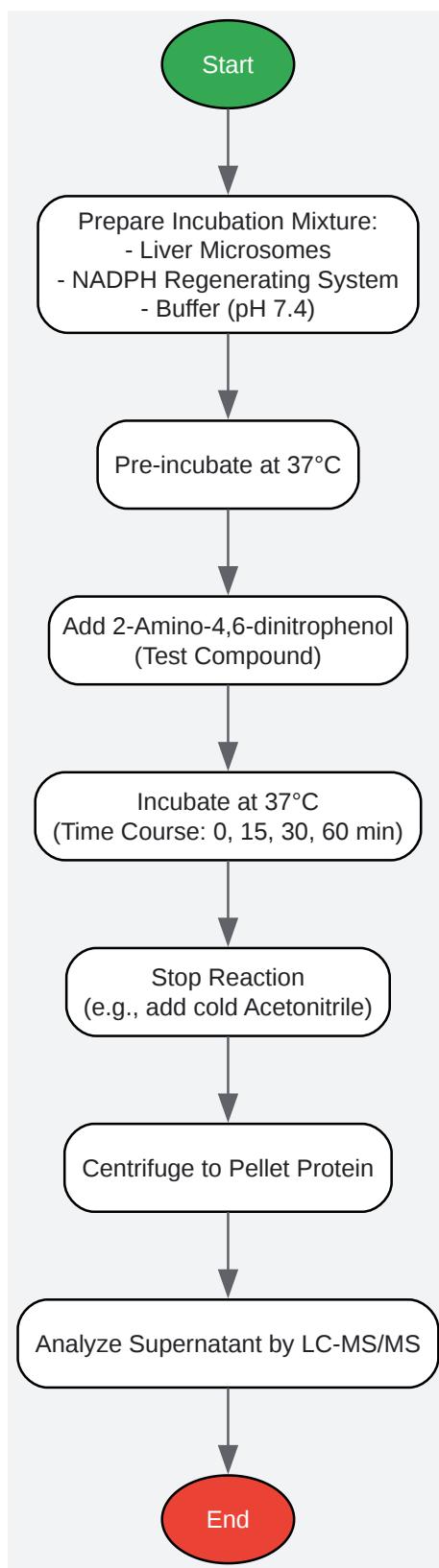
Developmental and Reproductive Toxicity

In a prenatal developmental toxicity study in rats (following OECD TG 414), picramic acid did not produce significant toxicity to the dams or fetuses at doses up to 30 mg/kg bw/day.[\[11\]](#) An increase in fetal body weight was observed at the highest dose of 60 mg/kg bw/day.[\[11\]](#) The maternal and fetal NOAELs (No-Observed-Adverse-Effect-Levels) were determined to be 30 mg/kg bw/day.[\[11\]](#)

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols is the uncoupling of mitochondrial oxidative phosphorylation.[\[12\]](#)[\[14\]](#) These compounds act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[\[15\]](#) This uncoupling leads to a rapid consumption of energy, which is released as heat instead of being stored as ATP.[\[12\]](#)[\[15\]](#) The consequences include an increased basal metabolic rate and potentially fatal hyperthermia.[\[12\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)


Caption: Mechanism of mitochondrial uncoupling by **2-Amino-4,6-dinitrophenol**.

Experimental Protocols & Methodologies

To facilitate further research, this section provides standardized protocols for assessing the metabolism and toxicity of **2-Amino-4,6-dinitrophenol**.

Workflow for In Vitro Metabolism Assay

This protocol outlines a typical workflow for evaluating the metabolism of a test compound using liver microsomes.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro liver microsomal metabolism study.

Detailed Protocol:

- Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human), an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiation of Reaction: Add **2-Amino-4,6-dinitrophenol** (dissolved in a suitable solvent like DMSO) to the mixture to start the reaction.
- Incubation: Incubate the reaction at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
- Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This will precipitate the proteins.
- Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.[\[16\]](#)
- Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites.[\[16\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential for the accurate quantification of **2-Amino-4,6-dinitrophenol** in various matrices.

HPLC Conditions for Analysis:

- Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is suitable.[\[17\]](#)
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[\[17\]](#)

- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the analyte, or mass spectrometry (MS) for higher sensitivity and specificity.
- Sample Preparation: For biological samples, protein precipitation followed by filtration is a common and effective preparation step.[16]

Protocol for an Acute Oral Toxicity Study (Modified from OECD 414 principles)

This protocol provides a framework for assessing the acute oral toxicity of **2-Amino-4,6-dinitrophenol**.

Step-by-Step Methodology:

- Animal Selection: Use a standardized strain of laboratory animal, such as the Sprague-Dawley or Wistar rat, of a specific age and weight range.[13]
- Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days before the study.
- Dose Formulation: Prepare a stable formulation of **2-Amino-4,6-dinitrophenol** in a suitable vehicle (e.g., a 0.5% aqueous gum tragacanth suspension).[13]
- Dosing: Administer the test substance by oral gavage to fasted animals.[13] Include multiple dose groups and a vehicle control group.
- Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[13] Record body weights at the start and end of the study.
- Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related pathological changes.
- Data Analysis: Analyze the mortality data to calculate the LD50 value.

Conclusion

2-Amino-4,6-dinitrophenol presents a complex profile of metabolic activity and toxicological hazards. Its metabolism is primarily driven by the reduction of its nitro groups, a process that can be a precursor to both detoxification via conjugation and potential bioactivation. The acute toxicity is significant, and its mechanism is likely linked to the uncoupling of oxidative phosphorylation, a hallmark of dinitrophenols. While there is evidence of genotoxic potential in vitro, its carcinogenicity in vivo remains to be conclusively determined. The provided experimental frameworks offer a starting point for further investigations to fill existing data gaps and refine the risk assessment for this industrially important chemical. A thorough understanding of its metabolic and toxicological characteristics is paramount for ensuring the safety of its handling and use.

References

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Picramic acid and sodium picramate: Human health tier II assessment. Australian Government Department of Health. URL
- U.S. Environmental Protection Agency (EPA). (2009). Provisional Peer-Reviewed Toxicity Values for Picramic Acid. EPA. URL
- National Center for Biotechnology Information (NCBI). (n.d.). Picramic Acid.
- Eawag. (2005).
- Wyman, J. F., et al. (1992). Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats. *Journal of Toxicology and Environmental Health*, 37(2), 313-327. URL
- Cooper, K. R., et al. (1984). Bioconcentration and metabolism of picric acid (2,4,6-trinitrophenol) and picramic acid (**2-amino-4,6-dinitrophenol**) in rainbow trout *Salmo gairdneri*. *Journal of Toxicology and Environmental Health*, 14(5-6), 731-747. URL
- Scientific Committee on Consumer Safety (SCCS). (2011).
- SIELC Technologies. (n.d.). Separation of **2-Amino-4,6-dinitrophenol** on Newcrom R1 HPLC column. URL
- Wikipedia. (n.d.). 2,4-Dinitrophenol. URL
- Cooper, K. R., et al. (1984). Bioconcentration and metabolism of picric acid (2,4,6-trinitrophenol) and picramic acid (**2-amino-4,6-dinitrophenol**) in rainbow trout *Salmo gairdneri*. PubMed. URL
- Wikipedia. (n.d.). Picramic acid. URL
- Robert, T. A., & Hagardorn, A. N. (1985). Plasma levels and kinetic disposition of 2,4-dinitrophenol and its metabolites 2-amino-4-nitrophenol and 4-amino-2-nitrophenol in the mouse.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. URL
- National Center for Biotechnology Information (NCBI). (2021). Toxicological Profile for Dinitrophenols - Chapter 3. URL
- Behrend, C., & Heesche-Wagner, K. (1999). Formation of Hydride-Meisenheimer Complexes of Picric Acid (2,4,6-Trinitrophenol) and 2,4-Dinitrophenol during Mineralization of Picric Acid by Nocardiooides sp. Strain CB 22-2. *Applied and Environmental Microbiology*, 65(4), 1372-1377. URL
- National Center for Biotechnology Information (NCBI). (2021). Table 2-8, Genotoxicity of Dinitrophenol Metabolites In Vivo. URL
- Der Pharma Chemica. (2016). An Overview of Picric Acid. URL
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. URL
- National Center for Biotechnology Information (NCBI). (2021). Toxicological Profile for Dinitrophenols - Chapter 2. URL
- International Agency for Research on Cancer (IARC). (1993). 2-Amino-4-nitrophenol. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. URL
- Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. *Drug Metabolism Reviews*, 18(1), 23-53. URL
- National Oceanic and Atmospheric Administration (NOAA). (n.d.).
- Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. *Journal of the Brazilian Chemical Society*, 32(10), 1899-1932. URL
- Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. *Microbiology and Molecular Biology Reviews*, 72(4), 681-717. URL
- Tatsumi, K., et al. (1983). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. *Chemical & Pharmaceutical Bulletin*, 31(8), 2849-2856. URL
- Kim, K. B., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. *Toxicological Research*, 35(4), 365-372. URL
- Office of Environmental Health Hazard Assessment (OEHHA). (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. URL
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). **2-AMINO-4,6-DINITROPHENOL**. CAMEO Chemicals. URL
- Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Alagumuthu, M., et al. (2021). Fluorescence Sensing Approach for High Specific Detection of 2,4,6-Trinitrophenol Using Bright Cyan Blue Color-Emissive Poly(vinylpyrrolidone)-Supported

Copper Nanoclusters as a Fluorophore. *ACS Omega*, 6(1), 539-548. URL

- Wang, Y., et al. (2022). Highly selective detection of 2,4-dinitrophenol by fluorescent NH₂-MIL-125(Ti) via dual-parameter sensing technology. *Analytical Methods*, 14(36), 3535-3542. URL
- de Oliveira, D. N., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. *International Journal of Nutrology*, 15(02), e113-e118. URL
- Nobles, M. R., et al. (2023). Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports. *PLOS ONE*, 18(9), e0290059. URL
- Morsali, A., et al. (2019). Rapid and Selective Sensing of 2,4,6-Trinitrophenol via a Nano-Plate Zn(II)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. hprtv.ornl.gov [hprtv.ornl.gov]
- 2. Picramic acid - Wikipedia [en.wikipedia.org]
- 3. Picramic Acid | C₆H₅N₃O₅ | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Bioconcentration and metabolism of picric acid (2,4,6-trinitrophenol) and picramic acid (2-amino-4,6-dinitrophenol) in rainbow trout *Salmo gairdneri* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 13. ec.europa.eu [ec.europa.eu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. acmcasereport.org [acmcasereport.org]
- 16. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of 2-Amino-4,6-dinitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [metabolism and toxicology of 2-Amino-4,6-dinitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181620#metabolism-and-toxicology-of-2-amino-4-6-dinitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com